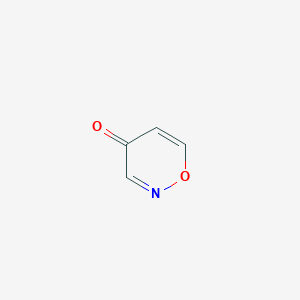

Oxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

oxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKNUIVDQMARCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594067 | |

| Record name | 4H-1,2-Oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73696-35-2 | |

| Record name | 4H-1,2-Oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxazin 4 One and Its Architecturally Diverse Derivatives

Established and Foundational Synthetic Pathways

The construction of the oxazin-4-one scaffold has been predominantly achieved through the cyclization of acyclic precursors. Anthranilic acid and its derivatives have proven to be versatile starting materials, allowing for the introduction of diverse substituents onto the final heterocyclic ring. Similarly, chalcones offer a convergent approach to architecturally varied this compound derivatives.

Cyclization Reactions from Anthranilic Acid Derivatives

Anthranilic acid, with its ortho-amino and carboxylic acid functionalities, provides an ideal template for the synthesis of benzoxazin-4-ones. Various methods have been developed to effect the cyclization of this precursor with suitable electrophilic partners.

A foundational method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with aroyl chlorides. uomosul.edu.iq This reaction is typically carried out in a pyridine (B92270) solution, where pyridine acts as both a solvent and an acid scavenger. uomosul.edu.iqmdpi.com The mechanism involves the initial acylation of the amino group of anthranilic acid by one equivalent of the aroyl chloride. A second equivalent of the aroyl chloride then reacts with the carboxylic acid group to form a mixed anhydride. Subsequent intramolecular cyclization with the loss of a molecule of the corresponding acid yields the benzoxazinone (B8607429) derivative. uomosul.edu.iq This method has been a long-standing approach for accessing these compounds. mdpi.com

| Starting Anthranilic Acid | Aroyl Chloride | Resulting Benzthis compound Derivative | Reference |

| Anthranilic acid | Benzoyl chloride | 2-Phenyl-4H-3,1-benzthis compound | jgpt.co.in |

| Anthranilic acid | Nicotinoyl chloride | 2-(Pyridin-3-yl)-4H-3,1-benzthis compound | uomosul.edu.iq |

| Anthranilic acid | 2,6-Naphthalenedicarboxylic acid dichloride | Bis-benzoxazinone | uomosul.edu.iq |

| Anthranilic acid | Butyryl chloride | 2-Propyl-4H-3,1-benzthis compound (via intermediate amide) | uomosul.edu.iq |

The acid-catalyzed reaction of anthranilic acids with orthoesters represents a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-ones. researchgate.netnih.gov This transformation has been investigated under both thermal and microwave-assisted conditions. mdpi.comresearchgate.netrsc.org The reaction generally involves heating the anthranilic acid and an orthoester in the presence of an acid catalyst, such as acetic acid. researchgate.netnih.gov The mechanism is presumed to proceed through the formation of an iminium intermediate, which then undergoes cyclization. mdpi.com

The success of this reaction and the nature of the product can be influenced by the substituents on the anthranilic acid ring and the reaction conditions. mdpi.comresearchgate.net In some cases, particularly with electron-withdrawing groups on the aromatic ring, the final elimination step to form the benzthis compound is hindered, leading to the isolation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-ones. mdpi.comnih.govresearchgate.net Conversely, electron-donating groups on the anthranilic acid tend to favor the formation of the fully aromatic 4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-ones. researchgate.net The reaction time can also be a critical factor; for instance, a shorter reaction time may yield the dihydro intermediate, while a longer duration can drive the reaction to the final benzthis compound product. mdpi.com

| Anthranilic Acid Derivative | Orthoester | Reaction Conditions | Product | Yield | Reference |

| Anthranilic acid | Triethyl orthobenzoate | Acetic acid, 100 °C, 48 h | 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netThis compound | - | mdpi.com |

| Anthranilic acid | Triethyl orthobenzoate | Acetic acid, 100 °C, 24 h | (±)-2-Ethoxy-2-phenyl-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netThis compound | - | mdpi.com |

| Aryl-substituted anthranilic acids | Various orthoesters | Acetic acid, ethanol (B145695), thermal or microwave | 2-Alkyl/Aryl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-ones | Moderate to Excellent | researchgate.net |

| Anthranilic acids | Triethyl orthoacetate | Acetic acid, microwave, 130-160 °C | 2-Methylquinazolin-4(3H)-one derivatives (via benzoxazinone intermediate) | Moderate to Excellent | researchgate.net |

A variety of oxidative coupling and annulation strategies have been developed for the synthesis of benzoxazin-4-ones from anthranilic acid derivatives, often offering milder conditions and broader substrate scope. These methods include both transition-metal-catalyzed and transition-metal-free approaches.

A copper(I)-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids provides an efficient one-pot synthesis of 2-aryl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-ones. researchgate.net This method serves as an alternative to using aroyl chlorides. researchgate.net Transition-metal-free approaches have also been reported. For example, an iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of anthranilic acids with isocyanides furnishes 2-aminobenzoxazin-4-ones under mild conditions. mdpi.comresearchgate.net Another metal-free method involves the selective oxidative cleavage of an unstrained C(sp³)–C(sp²) bond in N-(2-acetylphenyl)aryl/alkylamides using iodine and TBHP. acs.org

Palladium catalysis has also been employed in various annulation reactions. A palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides and carbon monoxide affords 2-substituted-4H-3,1-benzoxazin-4-ones in good to excellent yields. acs.org Furthermore, Cp*Co(III)-catalyzed C–H activation and [3+3] annulation between sulfoxonium ylides and dioxazolones have been shown to produce a variety of benzoxazinones in a single step. researchgate.net

| Reactants | Catalyst/Reagent | Method | Product | Reference |

| Anthranilic acids, α-Keto acids | CuCl | Decarboxylative Coupling | 2-Aryl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-ones | mdpi.comresearchgate.net |

| Anthranilic acids, Isocyanides | I₂/TBHP | Oxidative Coupling | 2-Aminobenzoxazin-4-ones | mdpi.comresearchgate.net |

| N-(2-acetylphenyl)aryl/alkylamides | I₂, TBHP | Oxidative C-C Bond Cleavage | Substituted Benzoxazinones | acs.org |

| o-Iodoanilines, Acid chlorides, CO | Palladium catalyst | Cyclocarbonylation | 2-Substituted-4H-3,1-benzoxazin-4-ones | acs.org |

| Sulfoxonium ylides, Dioxazolones | Cp*Co(III) | C-H Activation/[3+3] Annulation | Benzoxazinones | researchgate.net |

Synthesis Protocols Utilizing Chalcone Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile precursors for the synthesis of various heterocyclic compounds, including oxazin-4-ones. Their reactive α,β-unsaturated keto functionality allows for cyclocondensation reactions with suitable dinucleophiles.

The reaction of chalcones with urea (B33335) or thiourea (B124793) provides a straightforward route to 1,3-oxazine or 1,3-thiazine derivatives, respectively. igsspublication.comcore.ac.ukresearchgate.net This cyclization is typically carried out in an ethanolic solution in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. core.ac.ukresearchgate.netsemanticscholar.org The reaction involves the Michael addition of the nucleophilic nitrogen of urea or thiourea to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the heterocyclic ring. humanjournals.comderpharmachemica.com This method has been widely used to synthesize a variety of substituted oxazine (B8389632) derivatives by varying the substituents on the starting chalcones. igsspublication.comhumanjournals.comderpharmachemica.com

| Chalcone Precursor | Reagent | Reaction Conditions | Product Type | Reference |

| 4-Hydroxyacetophenone and 4-bromobenzaldehyde (B125591) derived chalcone | Urea | - | 4-[4-Amino-6-(4-bromophenyl)-2H-1,3-oxazin-2-yl]phenol | igsspublication.com |

| 4-Hydroxyacetophenone and 4-chlorobenzaldehyde (B46862) derived chalcone | Urea | - | 4-[4-Amino-6-(4-chlorophenyl)-2H-1,3-oxazin-2-yl]phenol | igsspublication.com |

| Substituted chalcones | Urea | Ethanolic NaOH, reflux | 4,6-Disubstituted-6H-1,3-oxazin-2-amines | humanjournals.com |

| 2-Acetylpyridine and aromatic aldehyde derived chalcones | Urea | Ethanolic KOH | Oxazine derivatives | core.ac.ukresearchgate.net |

| Substituted chalcones | Thiourea | Ethanolic NaOH | Thiazine derivatives | core.ac.ukresearchgate.net |

Strategies Involving Cyclopropenone Rearrangements

The unique reactivity of cyclopropenones has been harnessed for the synthesis of various heterocyclic systems, including oxazin-4-ones. These strained three-membered ring ketones can undergo ring-opening reactions and subsequent cycloadditions to furnish more complex molecular architectures.

One notable strategy involves the reaction of oxime derivatives with 2,3-diphenylcyclopropenone. rsc.org This reaction, catalyzed by silver(I) oxide (Ag₂O) in cyclohexane (B81311) at elevated temperatures, yields substituted 1,3-oxazin-4-ones in moderate to excellent yields (52–91%). rsc.org The proposed mechanism initiates with the nucleophilic attack of the oxime on the cyclopropenone, leading to a zwitterionic intermediate. This intermediate then fragments and participates in a [4+2] cycloaddition, ultimately rearranging to form the final 1,3-oxazin-4-one product after reacting with a second molecule of cyclopropenone. rsc.org

Another approach utilizes amide derivatives in the presence of a cesium acetate (B1210297) (CsOAc) catalyst to react with 2,3-diphenylcyclopropenone, affording substituted 1,3-oxazin-6-ones. rsc.org Additionally, a phosphine-mediated reaction between N-acyl-α-amino acids and cyclopropenones has been developed to produce 1,3-oxazin-6-ones. rsc.org

These methods highlight the versatility of cyclopropenones as building blocks in heterocyclic synthesis, providing access to a range of substituted oxazinone scaffolds. rsc.org

Advanced and Emerging Synthetic Approaches

The field of organic synthesis has witnessed a surge in the development of advanced catalytic methods. These approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the construction of this compound frameworks.

Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, and the construction of oxazin-4-ones is no exception. Various metals, including palladium, copper, rhodium, and silver, have been employed to catalyze key bond-forming reactions, leading to the efficient assembly of the this compound ring system.

Palladium-catalyzed reactions are at the forefront of modern synthetic chemistry. In the context of this compound synthesis, palladium catalysis has been instrumental in developing carbonylative and cross-coupling strategies.

A significant advancement is the palladium-catalyzed carbonylative synthesis of 4H-benzo[d] nih.govresearchgate.netoxazin-4-ones from readily available N-(ortho-bromoaryl)amides. nih.govresearchgate.net This method utilizes benzene-1,3,5-triyl triformate (TFBen) as a solid and stable carbon monoxide (CO) surrogate, circumventing the need for hazardous CO gas. nih.govresearchgate.net The reaction demonstrates broad substrate scope and functional group tolerance. nih.govresearchgate.net Another approach involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides and CO gas to regioselectively produce 2-substituted-4H-3,1-benzoxazin-4-ones in high yields. acs.org The reaction is believed to proceed through the in situ formation of an amide, followed by oxidative addition to Pd(0), CO insertion, and subsequent intramolecular cyclization. acs.org

Furthermore, palladium-catalyzed carbonylative coupling of o-iodophenols with heterocumulenes like carbodiimides and isocyanates provides access to benzo[e]-1,3-oxazin-4-one derivatives. acs.org A domino carbonylation-cyclization process has also been developed for the one-step synthesis of 2-amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-ones from ortho-halophenols and cyanamide (B42294), using molybdenum hexacarbonyl as the CO source. diva-portal.orgwhiterose.ac.uk

Palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates has been developed for the synthesis of 4-sila-4H-benzo[d] nih.govresearchgate.netoxazines, which are silicon-containing analogs of the natural oxazinones. rsc.orgrsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Syntheses of Oxazin-4-ones

| Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| N-(ortho-bromoaryl)amides, Benzene-1,3,5-triyl triformate (TFBen) | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 4H-Benzo[d] nih.govresearchgate.netoxazin-4-ones | nih.gov |

| o-Iodoanilines, Acid chlorides, CO | PdCl₂(PPh₃)₂, i-Pr₂NEt | 2-Substituted-4H-3,1-benzoxazin-4-ones | acs.org |

| o-Iodophenols, Carbodiimides, CO | Pd(OAc)₂, dppb, K₂CO₃ | Benzo[e]-1,3-oxazin-2-imine-4-ones | acs.org |

| ortho-Iodophenols, Cyanamide, Mo(CO)₆ | Pd(OAc)₂, Xantphos, Et₃N | 2-Amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-ones | diva-portal.org |

Copper catalysis offers a cost-effective and environmentally friendly alternative for various organic transformations. In the synthesis of oxazin-4-ones, copper-catalyzed decarboxylative coupling reactions have emerged as a powerful tool.

One such method involves the one-pot reaction of readily available anthranilic acids and α-keto acids. mdpi.comresearchgate.net Catalyzed by copper(I) chloride (CuCl), this approach provides access to 2-substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones in good yields under mild conditions. mdpi.com The reaction is believed to proceed through an amidation process followed by intramolecular cyclization and dehydration. mdpi.com Another copper-catalyzed method involves the decarboxylative coupling of arylglyoxylic acids with isatins, leading to the formation of 4H-benzo[d] nih.govresearchgate.netoxazin-4-ones. researchgate.netmolaid.com This reaction proceeds via decarboxylation and decarbonylation with the concurrent formation of C–N and C–O bonds. researchgate.net

Furthermore, a copper-catalyzed decarboxylative coupling of potassium alkynyl carboxylates with 1,1-dibromo-1-alkenes has been reported for the synthesis of unsymmetrical 1,3-diynes, which can be precursors to more complex heterocyclic systems. organic-chemistry.org A novel copper-catalyzed C(sp³)–H oxidative functionalization of aromatic oxime acetates with α-oxocarboxylic acids has also been developed to furnish substituted enaminones. rsc.org

Table 2: Examples of Copper-Catalyzed Syntheses of this compound Precursors and Analogs

| Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Anthranilic acids, α-Keto acids | CuCl, DIPEA | 2-Substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones | mdpi.com |

| Arylglyoxylic acids, Isatins | CuI, DBU | 4H-Benzo[d] nih.govresearchgate.netoxazin-4-ones | researchgate.net |

| Potassium alkynyl carboxylates, 1,1-Dibromo-1-alkenes | CuI, Neocuproine | Unsymmetrical 1,3-diynes | organic-chemistry.org |

Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the construction of heterocyclic compounds in a highly atom- and step-economical manner. This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

A notable example is the Rh(III)-catalyzed ortho-carbonylation of anilines using CO as a carbonyl source to construct benzoxazin-4-ones in a one-pot fashion. mdpi.com This method relies on a directing group to guide the C-H activation at the ortho position of the aniline. Rhodium(III) catalysis has also been employed in the [4+2] annulation of N-arylbenzamidines with propargyl alcohols for the synthesis of 1-aminoisoquinolines. rsc.org While not directly yielding oxazin-4-ones, this methodology showcases the power of Rh(III)-catalyzed C-H activation for building complex nitrogen-containing heterocycles.

Furthermore, Rh(III)-catalyzed C-H activation/annulation reactions using vinyl acetate as an acetylene (B1199291) equivalent have been developed for the synthesis of 3,4-unsubstituted isoquinolones and heteroaryl-fused pyridones. organic-chemistry.org The development of Rh(III)-catalyzed C-H activation and [4+2] annulation has also led to the synthesis of naphthalenone sulfoxonium ylides. mdpi.com

Silver catalysis has proven effective in promoting various intramolecular cyclization reactions to form heterocyclic rings. In the context of this compound synthesis, silver-mediated reactions offer mild and efficient pathways.

A silver-mediated intramolecular decarboxylative O-acylation of 2-arylamido-α-oxocarboxylic acids has been reported for the synthesis of functionalized benzoxazin-4-ones. researchgate.netnih.gov This method provides a rapid route to these compounds in high yields. researchgate.net

Silver(I) catalysts have also been employed in the intramolecular cyclization of N-tethered epoxide-propargylic esters to construct a variety of 1,4-oxazine derivatives. nih.gov This domino reaction proceeds through a sequence of ring-opening, 3,3-sigmatropic rearrangement, and 6-exo-cycloisomerization. nih.gov Additionally, a silver-catalyzed 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazole substrates has been developed to prepare 1H-benzo diva-portal.orgbeilstein-journals.orgimidazo[1,2-c] nih.govresearchgate.netoxazin-1-one derivatives with high regioselectivity. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Oxazin-4-one |

| 1,3-Oxazin-6-one |

| 1,4-Oxazine |

| 1H-Benzo diva-portal.orgbeilstein-journals.orgimidazo[1,2-c] nih.govresearchgate.netoxazin-1-one |

| 2,3-Diphenylcyclopropenone |

| 2-Amino-4H-benzo[e] nih.govresearchgate.netThis compound |

| 2-Arylamido-α-oxocarboxylic acid |

| 2-Substituted-4H-3,1-benzthis compound |

| 2-Substituted-4H-benzo[d] nih.govresearchgate.netThis compound |

| 3,4-Unsubstituted isoquinolone |

| 4-Sila-4H-benzo[d] nih.govresearchgate.netoxazine |

| 4H-Benzo[d] nih.govresearchgate.netThis compound |

| Acid chloride |

| Ag₂O (Silver(I) oxide) |

| Amide |

| Aniline |

| Anthranilic acid |

| Arylglyoxylic acid |

| Benzene-1,3,5-triyl triformate (TFBen) |

| Benzo[e]-1,3-oxazin-2-imine-4-one |

| Benzthis compound |

| Carbodiimide |

| Cesium acetate (CsOAc) |

| Copper(I) chloride (CuCl) |

| Cyanamide |

| Cyclopropenone |

| Enaminone |

| Epoxide-propargylic ester |

| Heteroaryl-fused pyridone |

| Isatin |

| Isocyanate |

| Molybdenum hexacarbonyl |

| N-(ortho-bromoaryl)amide |

| N-Acyl-α-amino acid |

| N-Arylbenzamidine |

| N-Boc-2-alkynylbenzimidazole |

| Naphthalenone sulfoxonium ylide |

| o-Iodoaniline |

| o-Iodophenol |

| ortho-Halophenol |

| Oxime |

| Palladium |

| Phosphine |

| Propargyl alcohol |

| Rhodium |

| Silver |

| Unsymmetrical 1,3-diyne |

| Vinyl acetate |

Organocatalytic and Metal-Free Synthetic Transformations

The pursuit of more sustainable and cost-effective synthetic routes has led to the exploration of organocatalytic and metal-free transformations for the synthesis of oxazin-4-ones. These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.

N-Heterocyclic Carbene (NHC)-Catalyzed Routes

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide array of chemical transformations. beilstein-journals.orglabinsights.nl Their utility in the synthesis of this compound derivatives has been demonstrated through innovative cascade reactions.

One notable example involves the NHC-catalyzed cascade reaction of o-vinylarylaldehydes with nitrosoarenes, which efficiently assembles functionalized 2,3-benzoxazin-4-ones. beilstein-journals.org This process is initiated by an intermolecular aza-Benzoin reaction, followed by an intramolecular oxa-Michael reaction to construct the heterocyclic ring system. beilstein-journals.org The ability of NHCs to induce polarity reversal (umpolung) in one of the reactants is a key feature of this transformation. beilstein-journals.org Chiral NHCs have also been employed to achieve asymmetric synthesis, highlighting the potential for creating enantiomerically enriched this compound derivatives. labinsights.nl

Table 1: NHC-Catalyzed Synthesis of Functionalized 2,3-Benzoxazin-4-ones

| Entry | o-Vinylarylaldehyde | Nitrosoarene | Product | Yield (%) |

| 1 | Benzaldehyde | Nitrosobenzene | 2-Phenyl-2,3-dihydro-4H-benzo[e] beilstein-journals.orgresearcher.lifeThis compound | - |

| 2 | 2-Vinylbenzaldehyde | Nitrosobenzene | 2-Phenyl-2,3-dihydro-4H-benzo[e] beilstein-journals.orgresearcher.lifeThis compound | - |

Data not available for all fields.

Base-Promoted Exo-Mode Cyclizations of Alkynyl Alcohols

A metal-free approach for the synthesis of 1,4-oxazine and 1,4-oxazepine (B8637140) derivatives has been developed through the base-promoted exo-mode cyclization of alkynyl alcohols. researcher.lifeorganic-chemistry.orgorganic-chemistry.org This method offers a regioselective pathway to the desired heterocyclic products. organic-chemistry.org

The reaction proceeds via an exo-dig cyclization, a process favored by the stereoelectronic requirements of the transition state. researcher.life The use of a strong base, such as sodium hydride (NaH), facilitates the deprotonation of the alcohol, which then undergoes intramolecular addition to the alkyne. organic-chemistry.org Density functional theory (DFT) calculations have supported a proposed mechanism involving the formation of an allene (B1206475) intermediate. organic-chemistry.org This solvent-free method is not only environmentally friendly but also provides access to chiral oxazine derivatives, with the stereochemistry being influenced by the initial stereocenter in the alkynyl alcohol substrate. researcher.lifeorganic-chemistry.org

Table 2: Base-Promoted Exo-Mode Cyclization of Amino Acid-Derived Alkynyl Alcohols

| Entry | Amino Acid Derivative | Product | Yield (%) |

| 1 | N-Boc protected alkynol | 2-methylene morpholine | - |

| 2 | N-Tosyl protected alkynol | 3,4-dihydro-2H-1,4-oxazine | - |

Data not available for all fields.

Multicomponent Reaction (MCR) Strategies for this compound Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. researchgate.netsci-hub.sescielo.br This approach offers high atom and step economy, making it an attractive strategy for the synthesis of diverse molecular scaffolds, including oxazin-4-ones. researchgate.netsci-hub.se

While specific examples of MCRs for the direct synthesis of the parent this compound are not extensively detailed in the provided context, the principles of MCRs are highly applicable. For instance, a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and ammonium (B1175870) acetate, catalyzed by BiCl3, has been reported to yield an unexpected 1,3-oxazin-6-one derivative alongside the expected 1,4-dihydropyridines. scielo.br This highlights the potential for discovering novel pathways to oxazinone scaffolds through MCR strategies. The Ugi four-component reaction (U-4CR) is another prominent MCR that has been utilized to synthesize complex peptide-like structures and could be adapted for the synthesis of this compound derivatives. researchgate.netacs.org

Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. itmedicalteam.pl For the synthesis of oxazin-4-ones, several sustainable methodologies have been developed, including microwave-assisted cyclizations and solvent-free reaction conditions.

Microwave-Assisted Cyclizations

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.eduresearchgate.net This technology has been successfully applied to the synthesis of various this compound derivatives.

For example, the synthesis of 4H-benzo beilstein-journals.orgresearcher.lifeoxazin-4-ones from isatoic anhydrides has been achieved under microwave conditions in a one-pot, solvent-free reaction over basic alumina. tsijournals.com This method avoids the prolonged refluxing and tedious work-up procedures associated with traditional methods. tsijournals.com Similarly, the synthesis of benzo[b] beilstein-journals.orgarkat-usa.orgoxazin-3(4H)-ones via a Smiles rearrangement has been efficiently carried out under microwave irradiation, demonstrating the broad applicability of this technique. psu.eduacs.orgresearchgate.net The direct interaction of microwaves with the reactant molecules leads to a rapid rise in temperature, which is a key factor in the observed rate enhancement. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 4H-Benzo beilstein-journals.orgresearcher.lifeoxazin-4-ones

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 48 h | - |

| Microwave Irradiation | 5 min | High |

Data not available for all fields.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal of green chemistry, as it reduces pollution and handling costs. itmedicalteam.pl Several solvent-free methods for the synthesis of oxazin-4-ones and related heterocycles have been reported.

As mentioned earlier, the base-promoted exo-mode cyclization of alkynyl alcohols to form 1,4-oxazines can be performed without a solvent. organic-chemistry.org This approach, using NaH as a base at elevated temperatures, provides the desired products in high yields. organic-chemistry.org Another example is the one-pot synthesis of 1,3-oxazine derivatives from aromatic aldehydes, 2-naphthol, and urea, which is carried out under solvent-free conditions at 80 °C using a nanocatalyst. rsc.org The use of solvent-free conditions is often coupled with other green chemistry techniques, such as microwave irradiation, to further enhance the sustainability of the synthetic process. tsijournals.comtandfonline.com

Aqueous-Mediated Synthesis Protocols

The use of water as a solvent in organic synthesis aligns with the principles of green chemistry by offering an environmentally benign, non-toxic, and inexpensive medium. Several aqueous-mediated protocols for the synthesis of this compound and its derivatives have been developed, demonstrating high yields and operational simplicity.

A one-pot, three-component condensation reaction for synthesizing 1,3-oxazine derivatives can be performed in an aqueous medium using polyphosphoric acid as a catalyst. researchgate.net This method involves the reaction of α- or β-naphthol, an aromatic aniline, and formaldehyde (B43269). researchgate.net The process is notable for its simplicity, reduced reaction times, and high yields. researchgate.net

Another green approach employs thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable and reusable catalyst for the synthesis of 1,3-oxazine derivatives in water. academie-sciences.fracademie-sciences.fr This one-pot, multicomponent condensation of α- or β-naphthol, an aniline, and formaldehyde proceeds at room temperature. academie-sciences.fracademie-sciences.fr The catalyst can be recycled multiple times without a significant loss of activity. academie-sciences.fr The use of water as a solvent is crucial, as the reaction shows lower yields in organic solvents or under solvent-free conditions. academie-sciences.fr

Sodium perborate (B1237305) tetrahydrate (SPB) has been utilized as a catalyst in a water-formic acid system for the synthesis of 2-substituted-2,3-dihydrobenzo[e] researchgate.netacademie-sciences.froxazin-4-ones. clockss.org This method involves a one-pot heterocondensation of o-hydroxy aromatic aldehydes, hydroxylamine (B1172632) hydrochloride, and various aromatic or heteroaromatic aldehydes. clockss.org The SPB in the aqueous system selectively hydrolyzes the cyano group of the intermediate to an amide, leading to the final product in good to excellent yields. clockss.org

Alum (KAl(SO₄)₂·12H₂O) has also been identified as an effective, non-toxic, and reusable catalyst for the synthesis of substituted 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e] researchgate.netacademie-sciences.froxazines and 3,4-dihydro-3-phenyl-2H-naphtho[2,1-e] researchgate.netacademie-sciences.froxazines in water. tandfonline.comtandfonline.com This protocol offers high yields and purity under mild reaction conditions. tandfonline.comtandfonline.com A comparison of various catalysts revealed that alum provided superior results in terms of reaction time and yield, particularly in an aqueous medium. tandfonline.com

A water-assisted oxidation procedure using (diacetoxyiodo)benzene (B116549) has been reported for the synthesis of 2-aryl-4H-benzo[d] researchgate.netacademie-sciences.froxazin-4-ones from 2-arylindoles. semanticscholar.orgmdpi.com Additionally, L-proline has been used as a recyclable organocatalyst in water for the synthesis of 1,3-oxazine-4-thione derivatives from ammonium thiocyanate, acid chlorides, and 2-naphthol. researchgate.net

The synthesis of anti-2,3-dihydro-1,2,3-trisubstituted-1H-naphth[1,2-e] researchgate.netacademie-sciences.froxazine derivatives has been achieved through a multicomponent reaction in 50% aqueous ethanol at room temperature, catalyzed by various heterogeneous catalysts. researchgate.netresearchgate.net

These aqueous-mediated methods highlight a significant shift towards more sustainable and environmentally friendly synthetic routes for this compound derivatives.

Research Findings on Aqueous-Mediated Synthesis

Table 1: Catalyst Performance in the Synthesis of 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e] researchgate.netacademie-sciences.froxazine

| Catalyst (20 mol%) | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| None | None | 4 h | 35 | tandfonline.com |

| ZnCl₂ | None | 2 h | 50 | tandfonline.com |

| CaCl₂ | None | 2.5 h | 45 | tandfonline.com |

| MgCl₂ | None | 2.5 h | 48 | tandfonline.com |

| SiO₂ | None | 3 h | 40 | tandfonline.com |

| Montmorillonite | None | 2 h | 55 | tandfonline.com |

| Alum | None | 15 min | 75 | tandfonline.com |

| Alum | H₂O | 10 min | 85 | tandfonline.com |

Table 2: Effect of Thiamine Hydrochloride (VB1) Catalyst Loading and Recycling

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Recycled Run | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5 | 2.5 | 65 | - | - | academie-sciences.fr |

| 10 | 1.5 | 92 | 1st | 92 | academie-sciences.fr |

| 10 | - | - | 2nd | 86 | academie-sciences.fr |

| 10 | - | - | 3rd | 80 | academie-sciences.fr |

| 15 | 1.5 | 92 | - | - | academie-sciences.fr |

| 20 | 1.5 | 92 | - | - | academie-sciences.fr |

Table 3: Synthesis of 2-Substituted-2,3-dihydrobenzo[e] researchgate.netacademie-sciences.froxazin-4-ones using SPB

| Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 6a | 85 | clockss.org |

| 4-Chlorobenzaldehyde | 6b | 92 | clockss.org |

| 4-Methylbenzaldehyde | 6c | 88 | clockss.org |

| 4-Methoxybenzaldehyde | 6d | 82 | clockss.org |

| 2-Furaldehyde | 6e | 80 | clockss.org |

| 2-Thiophenecarboxaldehyde | 6f | 84 | clockss.org |

Mechanistic Investigations of Oxazin 4 One Forming Reactions

Elucidation of Proposed Reaction Pathways and Intermediates

The formation of the oxazin-4-one ring system can proceed through various reaction pathways, largely dependent on the starting materials and reaction conditions. Mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the intricate steps involved in these transformations.

One well-studied example is the HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)-mediated coupling of salicylic (B10762653) acids and anilines to form 2-imino benzo[e]-1,3-oxazin-4-ones. nih.govnih.govacs.org Mechanistic investigations support a pathway where HATU acts as a carbon transfer reagent. nih.gov The reaction is initiated by the formation of a salicylanilide, which then reacts with HATU to form a series of reactive intermediates. nih.gov These include a tetramethylisouronium species followed by an N-acyl(dimethyl)isouronium intermediate. nih.gov The final step involves an imine–iminium exchange to furnish the desired 2-imino this compound product. nih.gov

In the case of acid-catalyzed synthesis of 4H-benzo[d] nih.govnih.govoxazin-4-ones from anthranilic acids and orthoesters, the formation of an iminium intermediate is a key step. mdpi.comnih.gov The reaction is believed to proceed through the initial reaction of the anthranilic acid with a stabilized carbocation generated from the orthoester, leading to the formation of the iminium species after proton exchange and loss of an alcohol molecule. mdpi.comnih.gov Subsequent ring closure and elimination of another alcohol molecule yield the final benzthis compound product. mdpi.comnih.gov In some instances, a dihydro intermediate can be isolated, providing further evidence for this proposed pathway. nih.gov

Transition-metal-free approaches have also been mechanistically scrutinized. For instance, the iodine-catalyzed oxidative cascade reaction between anthranilic acid and aldehydes is proposed to initiate with the formation of an imine. mdpi.com This is followed by cyclization of an iminium salt and subsequent oxidation to yield the 2-arylbenzthis compound. mdpi.com

Role of Catalytic Species in Directing Reaction Selectivity and Efficiency

Palladium catalysts have been extensively used in the synthesis of benzoxazin-4-ones. For example, a palladium-catalyzed carbonylation–cyclization domino reaction of ortho‐halophenols and cyanamide (B42294) provides a direct route to 2‐amino‐4H‐benzo[e] nih.govnih.govoxazin‐4‐ones. nih.gov The catalytic cycle is thought to involve the oxidative addition of the ortho‐halophenol to the Pd(0) catalyst, followed by CO insertion, and subsequent cyclization with cyanamide. nih.gov In another example, a palladium-catalyzed intramolecular controllable C-H activation strategy has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.com The selectivity of this reaction is controlled by the choice of oxidant; for instance, Ag₂O promotes the desired C-O bond formation. mdpi.com

Copper catalysts have also proven to be highly effective. A CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids proceeds under mild conditions via an amidation process to afford 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones. mdpi.com Another copper-catalyzed approach involves a tandem intramolecular C-N coupling followed by a rearrangement process. researchgate.net The efficiency of these copper-catalyzed reactions can be influenced by factors such as the choice of ligand and the electronic nature of the substrates.

Rhodium catalysts are particularly effective in reactions involving C-H bond activation. nih.govnih.gov For instance, a Rh(III)-catalyzed ortho-carbonylation of anilines has been utilized to construct benzoxazin-4-ones. nih.gov The mechanism of Rh(III)-catalyzed C-H activation often proceeds via an electrophilic deprotonation pathway to generate an aryl-Rh intermediate, which then undergoes further transformations. nih.gov

The following interactive data tables provide a summary of research findings on the efficiency of various catalytic systems in the synthesis of this compound derivatives, highlighting the influence of different catalysts and reaction conditions on product yields.

Table 1: Efficiency of Palladium-Catalyzed Synthesis of 2-Amino-4H-benzo[e] nih.govnih.govoxazin-4-ones from ortho-Iodophenols nih.gov

| Entry | ortho-Iodophenol Substituent | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | H | Pd(PPh₃)₄ | Et₃N | 1,4-Dioxane | 20 | 76 |

| 2 | 6-Acetyl | Pd(PPh₃)₄ | Et₃N | 1,4-Dioxane | 20 | 87 |

| 3 | 6-Carbomethoxy | Pd(PPh₃)₄ | Et₃N | 1,4-Dioxane | 20 | 83 |

| 4 | 6-Chloro | Pd(PPh₃)₄ | Et₃N | 1,4-Dioxane | 20 | 96 |

| 5 | 6-Bromo | Pd(PPh₃)₄ | Et₃N | 1,4-Dioxane | 20 | 83 |

Table 2: Substrate Scope in the HATU-Mediated Synthesis of 2-Imino Benzo[e]-1,3-oxazin-4-ones nih.gov

| Entry | Salicylic Acid | Aniline | Product Yield (%) |

| 1 | Salicylic acid | Aniline | 40 |

| 2 | Salicylic acid | 4-Toluidine | 40 |

| 3 | 5-Chlorosalicylic acid | Aniline | 65 |

| 4 | Salicylic acid | 3,4-Dichloroaniline | 50 |

Advanced Derivatization and Functionalization Strategies for Oxazin 4 Ones

Regioselective and Stereoselective Functionalization of Oxazin-4-one Scaffolds

The selective introduction of functional groups at specific positions of the this compound scaffold is a key challenge in the synthesis of complex molecules. Regioselectivity dictates the site of chemical modification, while stereoselectivity controls the three-dimensional arrangement of atoms.

Vinyl- and alkynyl-substituted benzoxazinone-derived zwitterionic species have been effectively utilized in the asymmetric synthesis of aza-heterocycles through catalytic [4+1], [4+2], and [4+3] dipolar cycloaddition reactions. mdpi.com In one instance, a cooperative catalysis system combining an achiral palladium catalyst and a chiral cobalt catalyst was employed for the asymmetric [4+2] cycloaddition of vinyl benzoxazinones with N-acylpyrazoles. This method yielded chiral tetrahydroquinolines with two adjacent, unconventional cis-configured stereocenters in high yields and with excellent enantio- and diastereoselectivities. rsc.org

While direct stereoselective functionalization of the this compound core is an emerging area, the use of chiral auxiliaries has been a well-established strategy in the asymmetric synthesis of related heterocyclic systems. For example, oxazinanones, closely related structures, have been used as chiral auxiliaries in stereoselective enolate alkylation and aldol (B89426) reactions. nih.gov Homochiral β-amino esters can be converted into oxazinanones, and their N-acyl derivatives undergo highly stereoselective enolate alkylation reactions. nih.gov This approach offers a pathway to α-substituted carboxylic acid derivatives and the parent oxazinanone with good yields. nih.gov The principles of using chiral auxiliaries, such as the renowned Evans oxazolidinones, can be conceptually applied to the this compound system to control the stereochemical outcome of reactions at positions amenable to functionalization. wikipedia.org

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. mdpi.com For benzoxazin-4-ones, this strategy has been particularly successful for modifications of the benzo moiety.

The nitrogen atom within the this compound ring can act as an effective directing group, facilitating the selective functionalization of the ortho-C-H bond of the fused benzene (B151609) ring. mdpi.com This approach has been widely exploited using transition metal catalysis.

Palladium-catalyzed reactions have been instrumental in this area. For instance, the ortho-C-H bonds of 2-aryl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-ones have been functionalized through acetoxylation and tert-butoxylation. Rhodium catalysis has also proven effective. A Rh(III)-catalyzed cascade sequence involving dioxazolones has been reported for the synthesis of 2,5-disubstituted benzoxazine-4-ones, where a carboxylic acid group directs double amidation followed by dehydrative annulation. mdpi.com

The following table summarizes selected examples of N-directed ortho-functionalization of benzthis compound derivatives.

| Catalyst/Reagent | Functional Group Introduced | Reference |

| Pd(OAc)₂ | Acetoxy, tert-Butoxy | N/A |

| Rh(III) / Dioxazolones | Amino | mdpi.com |

Post-Synthetic Modifications and Structural Elaboration

Post-synthetic modification involves the chemical transformation of a pre-formed this compound scaffold, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. This strategy is crucial for the late-stage diversification of compound libraries.

One common approach involves the derivatization of functional groups that have been introduced onto the this compound core. For example, halogenated benzoxazin-4-ones, obtained through regioselective halogenation, can serve as versatile intermediates for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Another strategy for structural elaboration is the construction of additional heterocyclic rings fused to the this compound framework. For instance, Schiff's bases derived from amino-functionalized oxazin-4-ones can be cyclized with reagents like 2-hydroxybenzoic acid to yield more complex, multi-ring systems. researchgate.net In one study, derivatives of benzo[e] mdpi.comresearchgate.netoxazine-4-one containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings were prepared through the ring-closure reaction of Schiff's bases. researchgate.net

The following table provides examples of post-synthetic modifications and structural elaborations of the this compound scaffold.

| Starting Material | Reagents/Conditions | Resulting Structure | Reference |

| Halogenated Benzthis compound | Boronic acid, Pd catalyst | Aryl-substituted Benzthis compound | N/A |

| Amino-functionalized this compound Schiff's base | 2-Hydroxybenzoic acid | Fused polycyclic system | researchgate.net |

| Schiff's bases of oxadiazole/thiadiazole derivatives | 2-Hydroxybenzoic acid | Benzo[e] mdpi.comresearchgate.netoxazine-4-one derivatives with appended heterocycles | researchgate.net |

Computational Chemistry and Theoretical Characterization of Oxazin 4 One Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of a system. It is particularly valuable for predicting molecular geometries, electronic properties, and reaction pathways.

Furthermore, DFT provides detailed insights into the electronic structure. This includes the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO gap ajchem-a.comresearchgate.net. The HOMO-LUMO gap is a critical parameter that correlates with a molecule's reactivity and optical properties, such as its absorption spectrum ajchem-a.comresearchgate.net. For instance, studies on oxadiazole derivatives, which share some structural similarities with oxazinones, have shown that DFT can predict their stability and reactivity based on these electronic parameters ajchem-a.commdpi.com. The molecular electrostatic potential (MEP) and Mulliken charges, also derived from DFT, help identify potential sites for electrophilic or nucleophilic attacks, aiding in predicting reaction behavior ajchem-a.com.

DFT is instrumental in elucidating the detailed mechanisms of chemical reactions involving Oxazin-4-one systems. By calculating the energy profiles of potential reaction pathways, DFT can identify key intermediates and transition states stackexchange.comscispace.comorientjchem.orgsumitomo-chem.co.jp. A transition state represents the highest energy point along a reaction coordinate, and its energy barrier dictates the reaction rate. Understanding these transition states allows researchers to predict reaction selectivity and kinetics scispace.comorientjchem.orgsumitomo-chem.co.jpresearchgate.net.

For example, studies on hetero-Diels-Alder reactions involving oxazinone derivatives have utilized DFT to analyze regioselectivity and stereochemistry, correlating them with transition state stabilities and reactivity indices researchgate.net. Similarly, DFT has been applied to study the reaction mechanisms of nitrilimine with 1,4-oxazine-2-carboxylate, revealing concerted and asynchronous pathways and explaining the observed regioselectivity through transition state optimization scispace.comorientjchem.org. The ability of DFT to accurately model these complex reaction landscapes is crucial for synthetic chemists aiming to design efficient synthetic routes uprm.edusumitomo-chem.co.jp.

Molecular Docking Simulations in Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound by non-covalent interactions. It is widely applied in drug discovery to understand how potential drug molecules interact with biological targets like proteins.

For this compound derivatives, molecular docking studies have been performed to investigate their binding to various biological targets. For instance, studies on benzoxazine (B1645224) derivatives have explored their interactions with bacterial DNA gyrase, identifying key residues involved in binding and predicting their antimicrobial potency ijpsjournal.com. Another study focused on 2-pyridin-3-yl-benzo[d] researchgate.netekb.egThis compound derivatives, modeling their interaction with human neutrophil elastase to develop anti-inflammatory compounds nih.gov. These simulations help in building structure-activity relationships (SAR) by correlating binding affinity with structural features mdpi.comijpsjournal.comnih.govijper.orgresearchgate.netresearchgate.netnih.gov.

The docking process typically involves generating a library of possible ligand poses within the receptor's active site and scoring these poses based on predicted binding energy or affinity. Software like Glide and FRED are commonly used for these simulations nih.govijper.orgnih.gov. The findings from docking studies can guide the design of new molecules with improved binding characteristics, as seen in studies where specific oxazine-substituted anilinoacridines were identified as potential SARS-CoV-2 inhibitors based on their docking scores ijper.orgnih.gov.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the chemical structure of compounds with their physicochemical properties or biological activities researchgate.netunimore.itplos.orgresearchgate.net. These models are invaluable for predicting the properties of new, untested molecules without the need for extensive synthesis and experimentation.

While specific QSPR studies directly on the this compound scaffold were not extensively detailed in the provided search results, the general principles of QSPR are applicable. QSPR models utilize various molecular descriptors—ranging from topological and quantum mechanical to electronic and spatial descriptors—to capture structural information researchgate.netunimore.itresearchgate.net. These descriptors are then correlated with measured properties using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms researchgate.netunimore.itplos.orgresearchgate.net.

For example, QSPR models have been developed to predict properties such as aqueous solubility, partition coefficients, boiling points, and even drug loading capacities in polymeric micelles researchgate.netunimore.itplos.org. If applied to this compound systems, QSPR could predict properties like solubility, lipophilicity, or potential biological activities based on structural modifications, thereby accelerating the discovery and optimization of new compounds researchgate.netresearchgate.net.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by tracking the movement of atoms and molecules over time. This method is crucial for understanding conformational stability, flexibility, and the temporal aspects of molecular interactions.

MD simulations can reveal how this compound molecules behave in different environments, such as in solution or when bound to a receptor wikipedia.orgmdpi.comglycoforum.gr.jp. By simulating the system over extended periods (nanoseconds to microseconds), researchers can observe conformational changes, assess the stability of different molecular arrangements, and analyze the dynamics of ligand-receptor binding nih.govwikipedia.orgmdpi.comglycoforum.gr.jpbiorxiv.org.

For instance, MD simulations have been used to study the conformational dynamics of transporter proteins like OxlT, successfully identifying missing conformational states biorxiv.org. In drug discovery, MD simulations are employed to refine binding poses obtained from docking studies, calculate binding free energies more accurately, and assess the stability of protein-ligand complexes nih.govwikipedia.orgmdpi.com. The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify structural stability and atomic mobility during these simulations nih.govmdpi.com. These dynamic insights are vital for understanding the functional mechanisms of molecules and guiding the design of more effective therapeutic agents wikipedia.orgmdpi.com.

Structure Property/function Relationships in Oxazin 4 One Derivatives

Correlating Structural Modifications with Chemical Reactivity Profiles

The reactivity of the benzoxazin-4-one core is primarily centered around two reactive sites, C2 and C4, which bear partial positive charges, making them susceptible to nucleophilic attack. This inherent reactivity allows the this compound framework to serve as a versatile building block for the synthesis of other complex heterocyclic compounds, such as quinazolinones. researchgate.net

Structural modifications, particularly the introduction of substituents, can significantly modulate this reactivity. Steric hindrance is a key factor; for instance, the presence of sterically demanding ortho-substituents on an aryl ring attached to the core can lead to lower reaction yields in certain synthetic transformations. nih.gov Similarly, in iridium-catalyzed photoredox reactions to form 2-substituted benzoxazine-4-ones, aryl rings with substituents adjacent to an alkyne moiety resulted in diminished product yields, highlighting the impact of steric bulk near the reaction center. nih.gov

The nature of the substituent itself, beyond just its size, also plays a role. In syntheses involving alkynyl amide substrates, 2-arylated and 2-alkylated benzoxazine-4-ones can be readily obtained. However, the introduction of 2-heteroaryl-bearing substrates can render the reaction inactive under the same conditions, demonstrating that the electronic and structural nature of the modification dictates the reactivity profile. nih.gov

Furthermore, the this compound core can participate in various cycloaddition reactions. Vinyl- and alkynyl-substituted benzoxazinone (B8607429) derivatives can form zwitter-ionic species that are employed in asymmetric [4+1], [4+2], and [4+3] dipolar cycloaddition reactions, providing pathways to a diverse array of aza-heterocycles. mdpi.com

Influence of Substituent Effects on the this compound Core Properties

The electronic properties of substituents attached to the this compound core exert a profound influence on both chemical reactivity and biological function. These effects are often categorized as either electron-donating or electron-withdrawing.

In chemical synthesis, the electronic nature of substituents can dictate the reaction's outcome. For example, during the acid-catalyzed reaction of anthranilic acids with ortho esters, the presence of electron-withdrawing groups on the aromatic ring tends to favor the formation of a dihydro intermediate. nih.gov Conversely, electron-donating substituents promote the final elimination step to yield the fully aromatic benzoxazine-4-ones. nih.gov This is attributed to the availability of the lone pair of electrons on the nitrogen atom (N1), which is crucial for the elimination process; electron-withdrawing groups diminish the availability of these electrons. nih.gov Similarly, in other synthetic routes, the presence of a strong electron-withdrawing nitro group (-NO2) in the anthranilic acid starting material has been shown to result in lower product yields. nih.gov

From a functional perspective, substituent effects are critical in determining the biological activity of this compound derivatives. In a study of substituted 4H-3,1-benzoxazin-4-ones as inhibitors of the enzyme Cathepsin G, the specific nature and position of substituents were directly correlated with inhibitory potency. nih.gov The most potent compound in the series featured a 2-(furan-2-yl) substituent. nih.gov Its enhanced activity was attributed to the unique structural aspect of the furan (B31954) moiety's oxygen atom acting as a hydrogen-bond donor, which allows for favorable interactions within the enzyme's active site. nih.gov This highlights how a specific substituent can dictate the molecule's binding orientation and affinity for a biological target. nih.gov

The following table presents data from a study on Cathepsin G inhibitors, illustrating the impact of different substituents on inhibitory concentration (IC50). nih.gov

| Compound | Substituent at Position-2 | IC50 (μM) for Cathepsin G Inhibition |

|---|---|---|

| Inhibitor 1 | Phenyl | 5.5 ± 0.9 |

| Inhibitor 2 | Furan-2-yl | 0.84 ± 0.11 |

| Inhibitor 3 | 4-Chlorophenyl | > 50 |

| Inhibitor 4 | 4-Methylphenyl | > 50 |

| Inhibitor 5 | 3-Methoxyphenyl | 4.2 ± 0.5 |

| Inhibitor 6 | 3-Chlorophenyl | 3.8 ± 0.4 |

| Inhibitor 7 | 3-Nitrophenyl | 5.1 ± 0.6 |

Stereochemical Aspects and Their Impact on Functional Attributes

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the functional attributes of this compound derivatives. nih.gov The spatial orientation of substituents can significantly affect how a molecule interacts with chiral biological targets like enzymes and receptors.

Research into condensed 1,3-oxazine-4-ones has demonstrated a clear link between stereoisomerism and pharmacological effect. nih.gov In a study involving the synthesis of 2-substituted-cis- and trans-5,6-polymethylene-2,3,5,6-tetrahydro-1,3-oxazine-4-one derivatives, the different stereoisomers exhibited distinct levels of antiphlogistic (anti-inflammatory) activity. nih.gov It was reported that the trans isomers were generally less active in the pharmacological tests than their corresponding cis isomers. nih.gov This difference in activity underscores that the specific 3D geometry of the molecule is critical for its biological function, likely by influencing its ability to bind effectively to its target.

The general principle that stereochemistry has a crucial impact on drug action is well-established, as it affects not only target binding but also metabolic pathways and distribution within an organism. nih.gov For chiral this compound derivatives, one stereoisomer may fit perfectly into a binding site, while its non-superimposable mirror image (enantiomer) or other diastereomers may bind less effectively or not at all. nih.gov This highlights the importance of controlling and defining the stereochemistry during the design and synthesis of new, functionally active this compound compounds.

Applications of Oxazin 4 One Scaffolds in Diverse Scientific Domains

Role in Materials Science and Functional Materials Development

Oxazin-4-one derivatives are being explored for their potential in materials science, particularly in the development of functional materials. The fused ring systems, such as in (1,3)Oxazino(5,4-d)(1,3)oxazine-4,8-dione, 2,6-diphenyl-, offer a robust framework that can be modified to impart specific electronic or optical properties ontosight.ai. These compounds serve as building blocks for the synthesis of polymers and other advanced materials. Research indicates their potential application in organic electronics, including organic light-emitting diodes (OLEDs), due to their electronic characteristics ontosight.ai. While specific detailed research findings on their use in bulk materials are still emerging, the inherent properties of the this compound core suggest promise for applications requiring tailored molecular architectures and electronic functionalities.

Applications in Agrochemical Chemistry and Crop Protection

The this compound scaffold is recognized for its significant role in agrochemical chemistry, particularly in crop protection mdpi.comnbinno.comnih.govacs.orgacs.orgherts.ac.ukchemimpex.com. Derivatives of this compound have been developed as herbicides, exhibiting efficacy against various weeds. For instance, 3-[2-(7-chlorobenzothiazol-2-yl)isopropyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one (MI-3069) has demonstrated superior herbicidal activity and long-lasting residual effects against Echinochloa oryzicola in paddy fields compared to its predecessor nih.gov. Furthermore, benzylic ethers of oxazine-6-methanols have been identified as effective grass herbicides that show safety towards major crops acs.orgacs.org. Research also points to the development of 1,2,4-oxadiazine derivatives as promising fungicide and insecticide lead compounds sioc-journal.cn. The versatility of the this compound structure allows for modifications that fine-tune their biological activity, making them valuable in the development of new agrochemical agents.

This compound Derivatives as Ligands and Catalysts in Organic Transformations

This compound derivatives are increasingly employed as ligands and catalysts in various organic transformations, facilitating complex synthetic pathways with improved efficiency and selectivity mdpi.comresearchgate.netnih.govresearchgate.netoaepublish.comresearchgate.netnih.govacademie-sciences.frrsc.orgresearchgate.netacs.org. The development of novel synthetic procedures to access these fused N, O-heterocyclic skeletons is a key research area, driven by their utility in organic synthesis, material sciences, and medicinal chemistry mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net.

Benzoxazin-4-ones, a prominent subclass, are utilized as directing groups for ortho-functionalization via C-H activation, a process often challenging to achieve with pre-functionalized substrates mdpi.comresearchgate.net. Furthermore, oxazinanones have been investigated as chiral auxiliaries in stereoselective enolate alkylation and aldol (B89426) reactions, with some derivatives showing higher stereoselectivity than established auxiliaries like Evans oxazolidin-2-ones rsc.orgcapes.gov.br. For example, (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one has demonstrated superior stereoselectivity in enolate alkylation compared to its phenyl-substituted analogue rsc.org.

In catalytic applications, this compound derivatives have been employed in one-pot tandem reactions for the synthesis of optically active oxazine (B8389632) derivatives, achieving high yields and excellent enantioselectivities nih.gov. Copper-catalyzed reactions, such as the synthesis of 4H-benzo[d] ontosight.airsc.orgoxazin-4-ones via decarboxylative coupling, have also been reported, demonstrating good yields under mild conditions mdpi.com. Additionally, organocatalytic approaches, like the [4+2] annulation of 2-(4H-benzo[d] ontosight.airsc.orgoxazin-4-yl)acrylates, have been developed for the enantioselective synthesis of complex heterocyclic frameworks, often generating multiple stereocenters in a single step researchgate.netoaepublish.com.

Development of Chiral this compound Ligands for Asymmetric Catalysis

The design and synthesis of chiral this compound derivatives as ligands for asymmetric catalysis represent a significant area of research. These chiral scaffolds are instrumental in controlling the stereochemical outcome of reactions, leading to enantiomerically pure products. Oxazinanones, specifically, have been evaluated for their role as chiral auxiliaries in enolate alkylations and aldol reactions, with findings indicating that the stereodirecting group at the C(4) position, such as an isopropyl group, can confer higher stereoselectivity than a phenyl substituent rsc.orgcapes.gov.br.

Research has also focused on the development of chiral this compound derivatives for metal-catalyzed asymmetric transformations. For instance, Ir-catalyzed asymmetric hydrogenation of benzoxazinones has been achieved with high efficiency and enantioselectivity (up to >99% ee) when employing a Brønsted acid cocatalyst rsc.org. This method has proven effective in synthesizing chiral dihydrobenzoxazinones, which are important intermediates for biologically active molecules rsc.org. Similarly, chiral oxazolidinones, which share structural similarities and functional roles, are widely used as chiral auxiliaries in asymmetric synthesis, including 1,4-conjugate addition reactions, and are crucial for producing enantiomerically pure compounds sigmaaldrich.comresearchgate.net. The ability of these chiral auxiliaries to influence stereoselectivity, coupled with their facile removal and recyclability, makes them valuable tools in enantioselective synthesis sigmaaldrich.com.

Compound List

(1,3)Oxazino(5,4-d)(1,3)oxazine-4,8-dione, 2,6-diphenyl-

1,3-benzthis compound

4H-1,3-benzthis compound

2-(2-Hydroxyphenyl)-4H-1,3-benzthis compound

(R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one

3-[2-(7-chlorobenzothiazol-2-yl)isopropyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one (MI-3069)

2-phenyl-4-H-benzo[d] ontosight.airsc.orgThis compound

3-phenyl-2H-benzo[b] ontosight.ainbinno.comoxazin-2-one

7-((2-chloro-5-fluoropyrimidin-4-yl)amino)-3-methyl-2H-benzo[b] ontosight.ainbinno.comoxazin-2-one

3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one

6-Metil-2-(p-tolilamino)-4H-3,1-benzoxazin-4-ona

Future Perspectives and Emerging Research Trajectories for Oxazin 4 One Chemistry

Design and Synthesis of Next-Generation Oxazin-4-one Architectures

The synthesis of oxazin-4-ones has advanced significantly from classical condensation reactions. The future in this domain lies in the design of more complex, multi-functional, and stereochemically rich this compound scaffolds. Researchers are focusing on developing synthetic routes that are not only efficient but also allow for precise control over the molecular architecture, enabling the creation of compounds tailored for specific applications in materials science and medicinal chemistry. uaeu.ac.aeresearchgate.net

Key research trends include:

Transition-Metal Catalysis: The use of various transition metals like rhodium (Rh), iridium (Ir), copper (Cu), and gold (Au) is becoming increasingly prevalent for constructing the this compound core. mdpi.comrsc.org For instance, Rh(III)-catalyzed cascade dehydrative annulation and Cu-catalyzed aerobic oxidative coupling have emerged as powerful methods. mdpi.com An Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides provides a facile route to bicyclic 1,3-oxazin-4-ones under mild conditions. rsc.org

C-H Activation Strategies: Leveraging the this compound core as a directing group for C-H activation is a burgeoning area. uaeu.ac.ae This approach facilitates the introduction of functional groups at specific positions on the molecule, a task that is often challenging with traditional methods. This allows for the late-stage functionalization of complex molecules.

Construction of Fused and Spirocyclic Systems: There is a growing interest in synthesizing oxazin-4-ones fused with other heterocyclic rings to create novel polycyclic frameworks. mdpi.comresearchgate.net These complex structures are of significant interest due to their potential for unique biological activities and material properties. Methodologies like the hetero-Diels-Alder reaction are being explored for the stereoselective synthesis of spirocyclic oxazine (B8389632) structures. mdpi.com

Sustainable and One-Pot Methodologies: The development of eco-friendly, one-pot syntheses is a major goal. rsc.orgresearchgate.net Using readily available starting materials, such as anthranilic acids, and reagents like cyanuric chloride as a cyclizing agent, contributes to more sustainable and atom-economical processes. mdpi.commdpi.comnih.govresearchgate.net

A summary of selected modern synthetic approaches is presented below.

| Catalyst/Reagent | Starting Materials | Key Transformation | Resulting Architecture |

| Copper(I) chloride (CuCl) | Anthranilic acids, α-keto acids | Decarboxylative coupling | 2-Substituted-4H-benzo[d] mdpi.comCurrent time information in Vancouver, CA.oxazin-4-ones mdpi.com |

| Iridium (Ir) catalyst | Secondary amides, Adipoyl chloride | One-pot formal condensation | Bicyclic 2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-ones rsc.org |

| Rhodium(III) catalyst | Acetanilides (in situ), CO | C-H carbonylation, [3+2+1] cyclization | 2,3-Disubstituted-benzoxazin-4-ones mdpi.com |

| Iodine/TBHP | Anthranilic acids, Isocyanides | Green oxidative coupling, isocyanide insertion | 2-Aminobenzoxazin-4-ones nih.gov |

Exploration of Novel Reactivity Modes and Synthetic Pathways

Beyond the synthesis of the core structure, future research will heavily focus on exploring the untapped reactivity of the this compound ring. Understanding and exploiting its chemical behavior can unlock pathways to a vast array of other valuable heterocyclic compounds. The inherent reactivity of the C2 and C4 positions makes the this compound scaffold a versatile synthetic intermediate. nih.gov

Emerging areas of exploration include:

Ring-Opening and Recyclization Cascades: The this compound ring can undergo facile ring-opening when treated with various nucleophiles. researchgate.net The resulting acyclic intermediates can be trapped and induced to recyclize, forming different heterocyclic systems. This strategy is extensively used for converting benzoxazin-4-ones into medicinally important quinazolinones and other related scaffolds. nih.govresearchgate.net

Dipolar Cycloaddition Reactions: Vinyl- and alkynyl-substituted benzoxazin-4-ones can form zwitterionic species that act as dipoles in asymmetric [4+1], [4+2], and [4+3] cycloaddition reactions. nih.gov This mode of reactivity provides a sophisticated route to complex aza-heterocycles with high stereocontrol.

Rearrangement Reactions: Certain substituted 1,3-oxazin-4-ones have been shown to undergo base-induced rearrangements. For example, specific derivatives can rearrange to form larger, cycloheptene-fused oxazinone systems, demonstrating a novel pathway for skeletal diversification. acs.org

Photochemical and Electrochemical Transformations: The response of the this compound scaffold to light (photochemistry) and electric current (electrochemistry) remains largely unexplored. These methods could unveil new reactivity patterns, such as ring contractions, expansions, or novel C-H functionalization pathways, under mild and sustainable conditions. The phototriggered opening of some oxazine derivatives has been shown to induce significant changes in molecular properties. acs.org

| Reactivity Mode | Transformation | Substrate Example | Product Class |

| Nucleophilic Ring-Opening/Recyclization | Reaction with amines, hydrazines, etc. | 4H-3,1-Benzoxazin-4-ones | Quinazolinones, Tetrazoles, Imidazoles nih.govresearchgate.net |

| Dipolar Cycloaddition | [4+2] Cycloaddition with dienophiles | Vinyl-substituted benzoxazin-4-ones | Aza-heterocycles nih.gov |

| Base-Induced Rearrangement | Skeletal rearrangement | Donor-acceptor cyclopropane-derived oxazinones | Cycloheptene-fused oxazinones acs.org |

| C-H Functionalization (as Directing Group) | Ortho-halogenation, acetoxylation, etc. | 1,3-Benzo[d]oxazin-4-ones | Ortho-functionalized benzamides (after ring opening) uaeu.ac.ae |

Integration of Advanced Data Science and Machine Learning in this compound Research

The intersection of organic chemistry with data science and artificial intelligence (AI) is set to revolutionize how research is conducted. researchgate.netchemrxiv.org For this compound chemistry, these computational tools offer the potential to dramatically accelerate the discovery and optimization of new compounds and synthetic routes.

Future applications are expected in several key areas:

Predictive Synthesis and Reactivity: Machine learning (ML) models can be trained on vast datasets of chemical reactions to predict the outcomes of new, untested transformations. rjptonline.orgcam.ac.uk This "in silico" screening can help chemists identify the most promising synthetic pathways for novel this compound architectures, saving significant time and resources. youtube.com Recent advancements focus on creating models that incorporate fundamental physical principles, such as the conservation of mass, to improve the accuracy and reliability of predictions. miragenews.com

De Novo Molecular Design: Generative AI models can design entirely new this compound derivatives with specific, desired properties. chemrxiv.org By learning the underlying patterns that connect molecular structure to function, these algorithms can propose novel candidates for applications in drug discovery or materials science that human chemists might not have conceived. manning.comnih.gov

Optimization of Reaction Conditions: AI algorithms can analyze the complex interplay between reactants, catalysts, solvents, and temperature to suggest optimal conditions for synthesizing oxazin-4-ones. chemai.io This can lead to higher yields, greater purity, and more sustainable chemical processes. Platforms combining automated high-throughput experiments with AI are being developed to create comprehensive "reactome" maps, which could fundamentally change how chemical discovery is approached. cam.ac.uk

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models built with machine learning can accurately predict the physicochemical properties of new this compound compounds before they are ever synthesized. chemrxiv.org This allows for the rapid screening of virtual libraries to identify molecules with optimal characteristics, such as solubility, stability, or specific electronic properties.

The integration of these data-driven approaches will not replace the chemist but will rather augment their capabilities, enabling a more targeted and efficient exploration of the vast chemical space surrounding the this compound scaffold.

Q & A

Q. How should researchers present conflicting spectral data (e.g., FTIR vs. NMR) for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Confirm proton environments (e.g., deshielded aromatic protons in ortho-substituted derivatives).

- XRD : Resolve ambiguities in tautomeric forms or crystal packing effects.

- Theoretical calculations : Compare experimental IR peaks with DFT-simulated spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.